Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide
Description
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide is a complex organic compound characterized by its distinctive octahydro pyrano pyridin structure
Properties
IUPAC Name |
N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-10-5-7-3-2-4-14-9(7)8/h7-11H,2-6H2,1H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFRFSZKJHTNRZ-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNCC2C1OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CNC[C@H]2[C@@H]1OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide involves multiple steps, typically starting from readily available organic precursors. Common methods include cyclization reactions to form the pyrano pyridin ring followed by sulfonation to attach the methanesulfonamide group. Precise reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis techniques. This approach ensures consistency and efficiency in large-scale manufacturing. Optimization of reaction conditions, such as reagent concentrations and reaction times, is critical to minimize by-products and maximize output.
Chemical Reactions Analysis
Types of Reactions
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Typically using reagents like hydrogen peroxide or peracids to introduce functional groups or modify existing ones.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride to alter the compound’s oxidation state.
Substitution: : Common in organic synthesis, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, aryl halides under conditions like heat or ultraviolet light to promote substitution reactions.
Major Products Formed
Depending on the reactions, products can vary:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amines or alcohols from ketones or nitro groups.
Substitution: : Formation of new C-C or C-N bonds, expanding the molecular framework.
Scientific Research Applications
Chemistry
Catalysis: : Utilized in reactions requiring high specificity and selectivity.
Synthetic Chemistry: : Building blocks in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitors for various enzymes due to its structural features.
Medicine
Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Drug Design: : Used as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry
Material Science: : Component in the production of novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, influencing biological pathways:
Enzyme Interaction: : Inhibiting or modulating enzyme activity to achieve desired therapeutic effects.
Receptor Binding: : Interacting with cellular receptors to trigger or block signaling pathways.
Comparison with Similar Compounds
Unique Features
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Methanesulfonamide is distinct in its octahydro pyrano pyridin core, which imparts specific chemical and biological properties.
Similar Compounds
Octahydro-2H-Pyrano[3,2-C]Pyridine Derivatives: : Share similar structural frameworks but differ in functional groups attached, altering their chemical behavior and applications.
Methanesulfonamide Derivatives: : Compounds featuring the methanesulfonamide group, used in various pharmaceutical and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
